

Afuresertib Langerhans cell histiocytosis response rate

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Compound Focus: Afuresertib

CAS No.: 1047644-62-1

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Afuresertib Clinical Trial Data for LCH

Trial Attribute	Details
Study Identifier	Phase IIa [1] [2]
Patient Population	Treatment-naïve (n=7) and recurrent/refractory LCH (n=10) [1] [2]
Dosage	Oral afuresertib 125 mg daily [1] [2]

| **Overall Response Rate (ORR)** | • **Treatment-naïve:** 33% (in evaluable subjects) • **Recurrent/Refractory:** 28% (in evaluable subjects) [1] [2] | | **Key Efficacy Conclusion** | Demonstrated clinical activity in some patients, but did not meet the study's predefined Bayesian criteria for efficacy [1] [2] | | **Most Common Drug-Related Toxicities (Grade 1/2)** | Nausea, diarrhea, dyspepsia, vomiting [1] [2] | | **Grade 3 Toxicities** | Fatigue, diarrhea, and pain (one patient each) [1] | | **Other Severe Adverse Event** | Soft tissue necrosis (one event) [1] |

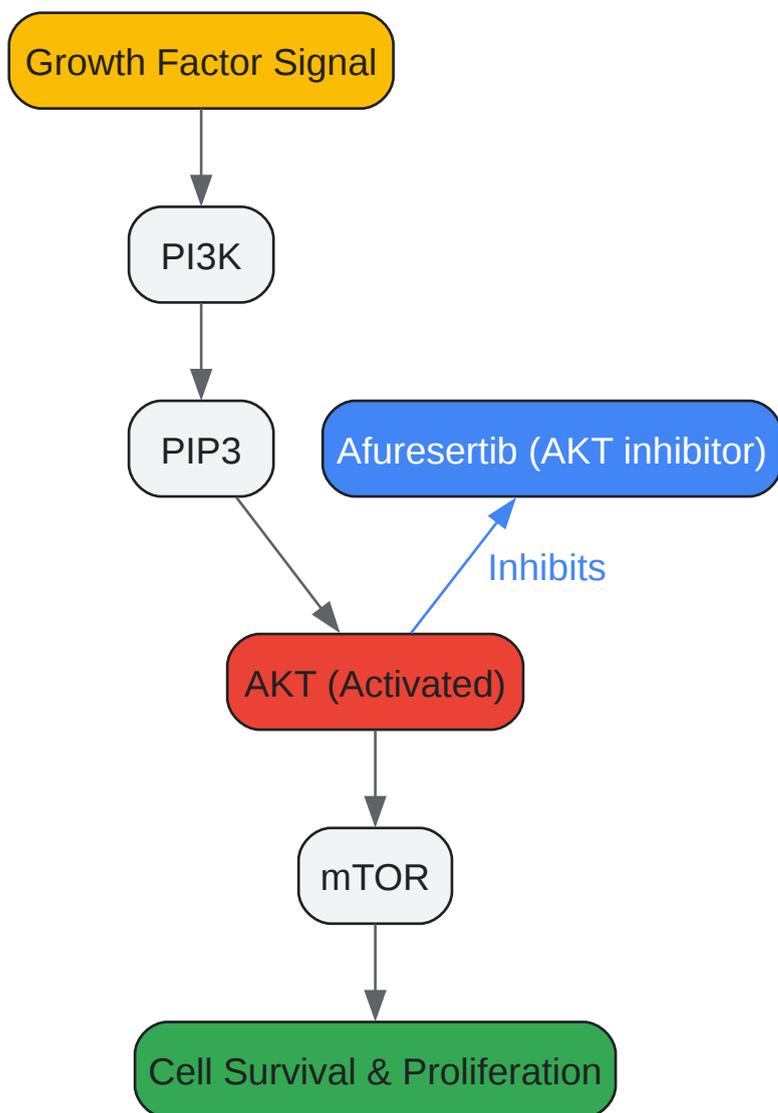
Experimental Protocol Details

For researchers, here are the key methodological details from the phase IIa clinical trial.

- **Trial Design and Objectives:** This was a phase IIa study designed to evaluate the **safety, pharmacokinetics, and clinical activity** of **afuresertib** in patients with LCH. The study included both treatment-naïve and recurrent/refractory patients [1] [2].
- **Treatment Protocol:** Patients received **125 mg of oral afuresertib** daily. The majority were treated for over 24 weeks, with four patients receiving treatment for more than 48 weeks, indicating a tolerable profile for longer-term administration [1] [2].
- **Pharmacokinetic Analysis:** The analysis confirmed that drug exposure (**similar Cmax and AUC**) in LCH patients was consistent with prior observations in patients with other hematologic malignancies, supporting the use of the 125 mg dose [1] [2].
- **Efficacy Assessment:** Response was evaluated in evaluable subjects. The study used predefined Bayesian criteria to assess efficacy, which were not met despite the observed response rates [1] [2].

Mechanism of Action and Pathway

Afuresertib is an **oral pan-AKT inhibitor**. The rationale for investigating it in LCH is that the **AKT signaling pathway** is known to be relevant for the survival and proliferation of dendritic cells, from which LCH cells derive. Furthermore, this pathway is frequently upregulated in various hematopoietic malignancies [1] [2]. The diagram below illustrates the simplified signaling pathway involved and the drug's target.



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Research Context and Future Directions

- **Current LCH Treatment Landscape:** There is **no single gold-standard treatment** for LCH in adults, and a significant challenge is that approximately **50% of patients may be unresponsive to initial standard therapies** like vinblastine and prednisolone [3]. This highlights the need for new treatment options for refractory disease.
- **Ongoing Development of Afuresertib:** While the LCH program results were published in 2017, developer Laekna is advancing **afuresertib** (LAE002) in other oncology indications. A **Phase III trial in HR+/HER2- breast cancer** is ongoing in China, with a New Drug Application submission to the Center for Drug Evaluation (CDE) expected in the first half of 2026 [4]. A 2025 report also noted that

afuresertib did not improve progression-free survival when added to paclitaxel in platinum-resistant ovarian cancer [5].

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To cite this document: Smolecule. [Afuresertib Langerhans cell histiocytosis response rate].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001600#afuresertib-langerhans-cell-histiocytosis-response-rate>]

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